Silane, dithiobis[tris(1-methylethyl)-
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Overview
Description
Silane, dithiobis[tris(1-methylethyl)- is an organosilicon compound with the molecular formula C18H42S2Si2. This compound is characterized by the presence of silicon and sulfur atoms, making it a unique member of the silane family. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dithiobis[tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with sulfur compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products .
Industrial Production Methods
In industrial settings, the production of Silane, dithiobis[tris(1-methylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, dithiobis[tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and thiols.
Substitution: The compound can participate in substitution reactions, where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanes, thiols, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
Silane, dithiobis[tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, dithiobis[tris(1-methylethyl)- involves the interaction of its silicon and sulfur atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic reactions and enhancing the reactivity of other compounds. The pathways involved include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another silane compound with similar reactivity but different steric properties.
Diphenylsilane: A silane compound with phenyl groups, offering different electronic properties.
Trichlorosilane: A silane compound with chlorine atoms, used in different industrial applications.
Uniqueness
Silane, dithiobis[tris(1-methylethyl)- is unique due to the presence of both silicon and sulfur atoms, which impart distinctive chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
195072-58-3 |
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Molecular Formula |
C18H42S2Si2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
tri(propan-2-yl)-[tri(propan-2-yl)silyldisulfanyl]silane |
InChI |
InChI=1S/C18H42S2Si2/c1-13(2)21(14(3)4,15(5)6)19-20-22(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
InChI Key |
ZBLGVJUSSWFOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)SS[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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